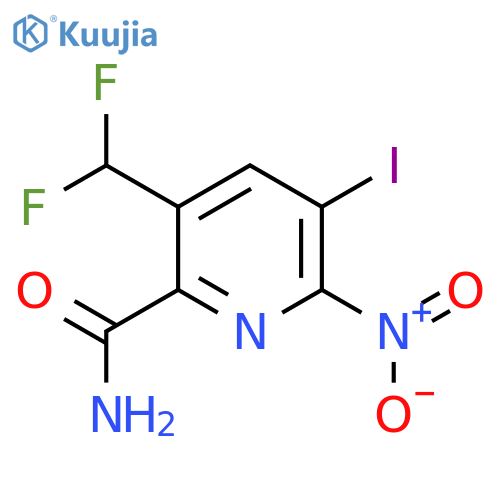Cas no 1805513-99-8 (3-(Difluoromethyl)-5-iodo-6-nitropyridine-2-carboxamide)

1805513-99-8 structure
商品名:3-(Difluoromethyl)-5-iodo-6-nitropyridine-2-carboxamide
CAS番号:1805513-99-8
MF:C7H4F2IN3O3
メガワット:343.026240348816
CID:4804453
3-(Difluoromethyl)-5-iodo-6-nitropyridine-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- 3-(Difluoromethyl)-5-iodo-6-nitropyridine-2-carboxamide
-
- インチ: 1S/C7H4F2IN3O3/c8-5(9)2-1-3(10)7(13(15)16)12-4(2)6(11)14/h1,5H,(H2,11,14)
- InChIKey: OFGDDPMRAQKHSE-UHFFFAOYSA-N
- ほほえんだ: IC1=C([N+](=O)[O-])N=C(C(N)=O)C(C(F)F)=C1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 299
- トポロジー分子極性表面積: 102
- 疎水性パラメータ計算基準値(XlogP): 1.5
3-(Difluoromethyl)-5-iodo-6-nitropyridine-2-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029022779-250mg |
3-(Difluoromethyl)-5-iodo-6-nitropyridine-2-carboxamide |
1805513-99-8 | 95% | 250mg |
$1,058.40 | 2022-04-01 | |
| Alichem | A029022779-1g |
3-(Difluoromethyl)-5-iodo-6-nitropyridine-2-carboxamide |
1805513-99-8 | 95% | 1g |
$3,184.50 | 2022-04-01 | |
| Alichem | A029022779-500mg |
3-(Difluoromethyl)-5-iodo-6-nitropyridine-2-carboxamide |
1805513-99-8 | 95% | 500mg |
$1,752.40 | 2022-04-01 |
3-(Difluoromethyl)-5-iodo-6-nitropyridine-2-carboxamide 関連文献
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
1805513-99-8 (3-(Difluoromethyl)-5-iodo-6-nitropyridine-2-carboxamide) 関連製品
- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
